molecular formula C15H9Cl3N4 B15086169 2,6-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

2,6-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

Cat. No.: B15086169
M. Wt: 351.6 g/mol
InChI Key: JHXNDVGEXFFZNB-UFWORHAWSA-N
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Description

2,6-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C15H9Cl3N4 and a molecular weight of 351.625. It is known for its unique structure, which includes both dichlorobenzaldehyde and phthalazinyl hydrazone moieties. This compound is utilized in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 2,6-dichlorobenzaldehyde with 4-chloro-1-phthalazinylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as chlorination, hydrolysis, and condensation reactions, followed by purification techniques like recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2,6-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of dyes, agricultural chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2,6-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
  • 2,4-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
  • 2,5-Dimethoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
  • 3-Chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
  • 4-Chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

Uniqueness

2,6-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is unique due to its specific substitution pattern on the benzaldehyde ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C15H9Cl3N4

Molecular Weight

351.6 g/mol

IUPAC Name

4-chloro-N-[(E)-(2,6-dichlorophenyl)methylideneamino]phthalazin-1-amine

InChI

InChI=1S/C15H9Cl3N4/c16-12-6-3-7-13(17)11(12)8-19-21-15-10-5-2-1-4-9(10)14(18)20-22-15/h1-8H,(H,21,22)/b19-8+

InChI Key

JHXNDVGEXFFZNB-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)N/N=C/C3=C(C=CC=C3Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)NN=CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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